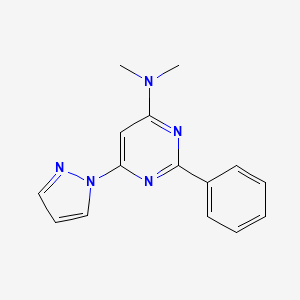![molecular formula C15H16ClN5O2 B5804966 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5804966.png)
2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine (CNB-001) is a novel compound that has been synthesized and extensively researched for its potential applications in various fields of science. This compound is a potent antioxidant and has been shown to have neuroprotective effects in several studies.
Mechanism of Action
The mechanism of action of 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine is not fully understood. However, it is believed that 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine exerts its neuroprotective effects by acting as an antioxidant. 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine scavenges free radicals and reactive oxygen species, which are known to cause cellular damage and death. 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine also inhibits the activation of inflammatory pathways, which can lead to neuronal damage.
Biochemical and Physiological Effects:
2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine has been shown to have several biochemical and physiological effects. In animal models of Alzheimer's disease, 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine has been shown to reduce amyloid-beta plaques and tau protein phosphorylation, which are two of the primary pathological hallmarks of the disease. 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine has also been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuronal damage.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine in lab experiments is its potency and specificity. 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine has been shown to have potent neuroprotective effects at low concentrations. Additionally, 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine is highly specific and does not interact with other molecules in the brain. However, one of the limitations of using 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine in lab experiments is its high cost. 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine is a novel compound, and its synthesis is complex and expensive.
Future Directions
There are several future directions for research on 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine. One of the primary areas of research is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine has been shown to have potential applications in the treatment of traumatic brain injury and stroke. Further research is needed to fully understand the mechanism of action of 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine and its potential applications in various fields of science.
In conclusion, 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine is a novel compound that has been extensively researched for its potential applications in various fields of science. The synthesis of 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine involves the reaction of 2-chloro-5-nitrobenzyl chloride and 2-amino-4-(4-methylpiperazin-1-yl)pyrimidine in the presence of a base such as potassium carbonate. 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine has been shown to have potent neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases, traumatic brain injury, and stroke. Further research is needed to fully understand the mechanism of action of 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine and its potential applications in various fields of science.
Synthesis Methods
The synthesis of 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine involves the reaction of 2-chloro-5-nitrobenzyl chloride and 2-amino-4-(4-methylpiperazin-1-yl)pyrimidine in the presence of a base such as potassium carbonate. The reaction yields 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine as a white solid with a purity of more than 99%.
Scientific Research Applications
2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine has been extensively researched for its potential applications in various fields of science. One of the primary research areas is its neuroprotective effects. 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine has been shown to protect neuronal cells from oxidative stress and inflammation, which are two of the primary causes of neurodegeneration. 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
properties
IUPAC Name |
2-[4-[(2-chloro-5-nitrophenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O2/c16-14-3-2-13(21(22)23)10-12(14)11-19-6-8-20(9-7-19)15-17-4-1-5-18-15/h1-5,10H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFITCGGNQPLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199008 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[4-(2-Chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cyclohexyl 4-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5804902.png)
![5-bromo-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5804906.png)
![2-[3-phenyl-5-(3-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5804908.png)
![2-{[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5804922.png)

![ethyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5804933.png)
![4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine](/img/structure/B5804940.png)
![N''-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5804942.png)
![4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B5804943.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5804948.png)


![ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5804974.png)
![3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5804998.png)